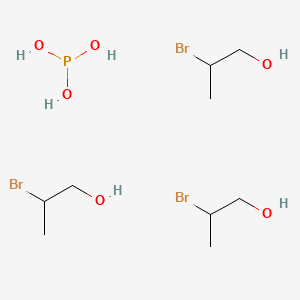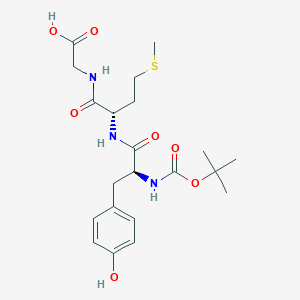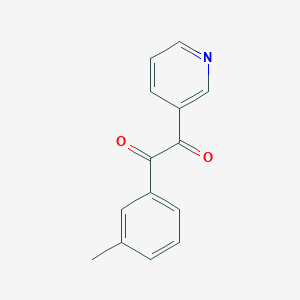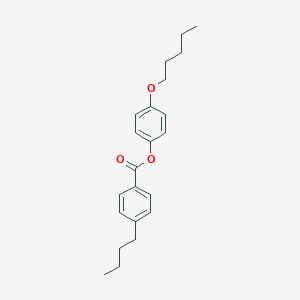
N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzyl group, a phenyl group, and a tetrahydrofuran ring, making it a molecule of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable ketone to form an intermediate, which is then cyclized to form the tetrahydrofuran ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce alcohols from ketones.
Scientific Research Applications
N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar in structure but lacks the tetrahydrofuran ring.
Phenylalanine: Contains a phenyl group but differs in the rest of the structure.
Tetrahydrofuran: Shares the tetrahydrofuran ring but lacks the benzyl and phenyl groups.
Uniqueness
N-Benzyl-5-oxo-4-phenyltetrahydro-2-furamide is unique due to its combination of a benzyl group, a phenyl group, and a tetrahydrofuran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
43159-81-5 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-benzyl-5-oxo-4-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H17NO3/c20-17(19-12-13-7-3-1-4-8-13)16-11-15(18(21)22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) |
InChI Key |
GIDBEGCCCYICLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


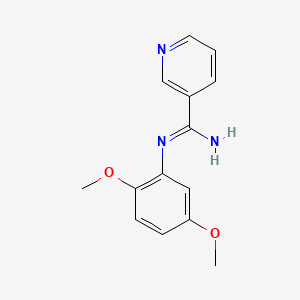
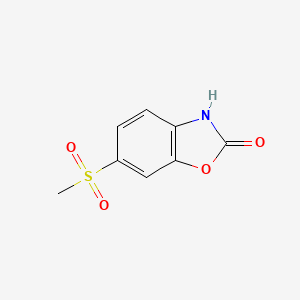

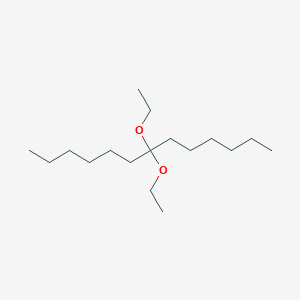
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
